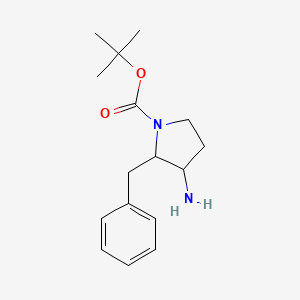![molecular formula C11H12Br2N2O B13498474 2-Bromo-1-{2,6-dimethylimidazo[1,2-a]pyridin-3-yl}ethan-1-one hydrobromide](/img/structure/B13498474.png)
2-Bromo-1-{2,6-dimethylimidazo[1,2-a]pyridin-3-yl}ethan-1-one hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-{2,6-dimethylimidazo[1,2-a]pyridin-3-yl}ethan-1-one hydrobromide is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their valuable heterocyclic scaffolds, which are widely used in organic synthesis and pharmaceutical chemistry . The compound is characterized by the presence of a bromine atom and a hydrobromide group, which contribute to its unique chemical properties.
Méthodes De Préparation
The synthesis of 2-Bromo-1-{2,6-dimethylimidazo[1,2-a]pyridin-3-yl}ethan-1-one hydrobromide can be achieved through various synthetic routes. One common method involves the functionalization of imidazo[1,2-a]pyridines via radical reactions . This process typically includes transition metal catalysis, metal-free oxidation, and photocatalysis strategies. Another approach involves the use of multicomponent reactions, condensation reactions, and intramolecular cyclizations . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
2-Bromo-1-{2,6-dimethylimidazo[1,2-a]pyridin-3-yl}ethan-1-one hydrobromide undergoes various chemical reactions, including substitution reactions. For example, the interaction of 2-methylimidazo[1,2-a]pyridine with bromine in chloroform results in the substitution of a hydrogen atom at the C-3 carbon atom, forming 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium tribromide . Common reagents used in these reactions include bromine and iodine, and the major products formed are halogenated imidazo[1,2-a]pyridines.
Applications De Recherche Scientifique
2-Bromo-1-{2,6-dimethylimidazo[1,2-a]pyridin-3-yl}ethan-1-one hydrobromide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds . In biology and medicine, imidazo[1,2-a]pyridine derivatives are known for their biological activity, including antimicrobial properties . These compounds are also used as fluorescent probes for the determination of mercury and iron ions . In the pharmaceutical industry, they are found in active pharmaceutical ingredients such as zolimidine, zolpidem, and saripidem .
Mécanisme D'action
The mechanism of action of 2-Bromo-1-{2,6-dimethylimidazo[1,2-a]pyridin-3-yl}ethan-1-one hydrobromide involves its interaction with specific molecular targets and pathways. The direct functionalization of the imidazo[1,2-a]pyridine scaffold is considered one of the most efficient strategies for constructing derivatives with desired biological activities . The compound’s effects are mediated through its ability to form stable complexes with target molecules, leading to the modulation of various biochemical pathways.
Comparaison Avec Des Composés Similaires
2-Bromo-1-{2,6-dimethylimidazo[1,2-a]pyridin-3-yl}ethan-1-one hydrobromide can be compared with other similar compounds, such as 6-Bromo-2,7-dimethylimidazo[1,2-a]pyridine . While both compounds share the imidazo[1,2-a]pyridine scaffold, the presence of different substituents (e.g., bromine at different positions) contributes to their unique chemical properties and biological activities. Other similar compounds include substituted imidazo[1,2-a]pyridin-3-yl-acetic acids, which are synthesized through multicomponent condensation reactions .
Propriétés
Formule moléculaire |
C11H12Br2N2O |
|---|---|
Poids moléculaire |
348.03 g/mol |
Nom IUPAC |
2-bromo-1-(2,6-dimethylimidazo[1,2-a]pyridin-3-yl)ethanone;hydrobromide |
InChI |
InChI=1S/C11H11BrN2O.BrH/c1-7-3-4-10-13-8(2)11(9(15)5-12)14(10)6-7;/h3-4,6H,5H2,1-2H3;1H |
Clé InChI |
KZDRQJQKJJBJDT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN2C(=NC(=C2C(=O)CBr)C)C=C1.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(1R,5R)-3-azabicyclo[3.1.0]hexan-1-yl]methanol hydrochloride](/img/structure/B13498405.png)



![rac-(1R,4S,5S)-4-(4-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13498433.png)




![{4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazol-3-yl}methanol](/img/structure/B13498457.png)
![(1R,4S)-7-azabicyclo[2.2.1]hept-2-ene](/img/structure/B13498460.png)


